molecular formula C8H9FN2O2 B15252210 4-Fluoro-2-methyl-3-nitrobenzylamine

4-Fluoro-2-methyl-3-nitrobenzylamine

Cat. No.: B15252210
M. Wt: 184.17 g/mol
InChI Key: ORHPAQDDPUDZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-methyl-3-nitrobenzylamine is an organic compound that belongs to the class of fluorinated benzylamines It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzene ring, along with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-3-nitrobenzylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 2-methylphenol to produce 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to form 2-chloro-3-nitrotoluene. This intermediate is then subjected to fluorination to yield 2-fluoro-3-nitrotoluene, which is finally converted to this compound through amination reactions .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-3-nitrobenzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and fluoro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 4-Fluoro-2-methyl-3-aminobenzylamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted benzylamines and their derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-2-methyl-3-nitrobenzylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is used in the development of advanced materials and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-3-nitrobenzylamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially leading to biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the amine group can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: Similar in structure but lacks the methyl and nitro groups.

    4-Methylbenzylamine: Contains a methyl group but lacks the fluorine and nitro groups.

    4-Nitrobenzylamine: Contains a nitro group but lacks the fluorine and methyl groups.

Uniqueness

4-Fluoro-2-methyl-3-nitrobenzylamine is unique due to the combination of the fluorine, methyl, and nitro groups on the benzene ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

(4-fluoro-2-methyl-3-nitrophenyl)methanamine

InChI

InChI=1S/C8H9FN2O2/c1-5-6(4-10)2-3-7(9)8(5)11(12)13/h2-3H,4,10H2,1H3

InChI Key

ORHPAQDDPUDZEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])F)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.